molecular formula C6F9N B14521534 2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete CAS No. 62888-44-2

2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete

Cat. No.: B14521534
CAS No.: 62888-44-2
M. Wt: 257.06 g/mol
InChI Key: QYMMVRURTDRYLL-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete: is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable azete precursor using fluorinating agents such as elemental fluorine or fluorine-containing reagents. The reaction conditions often require careful control of temperature, pressure, and solvent to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced fluorinated products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.

Scientific Research Applications

2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug development due to its unique fluorinated structure.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoronitrobenzene: Another fluorinated compound with different functional groups.

    1,3-Difluorobenzene: A simpler fluorinated aromatic compound.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct properties.

Uniqueness

2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete is unique due to its combination of multiple fluorine atoms and the azete ring structure. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62888-44-2

Molecular Formula

C6F9N

Molecular Weight

257.06 g/mol

IUPAC Name

2,4-difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete

InChI

InChI=1S/C6F9N/c7-2-1(3(8)16-2)4(9,5(10,11)12)6(13,14)15

InChI Key

QYMMVRURTDRYLL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C1F)F)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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